molecular formula C14H14N4O B1489650 2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine CAS No. 64792-21-8

2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine

Cat. No. B1489650
CAS RN: 64792-21-8
M. Wt: 254.29 g/mol
InChI Key: PDBMAISMFGGOFJ-MSNJMMSUSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any notable characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Chemical Synthesis and Characterization

Research on related pyrimidine compounds, such as 2-amino-4-hydroxy-6-methylpyrimidine, has shown their potential in various chemical synthesis processes and characterization studies. For instance, studies have detailed the reactions of 2-amino-4-hydroxy-6-methylpyrimidine with chlorohydrins, leading to the formation of novel pyrimidone derivatives, which could suggest pathways for the synthesis of compounds related to 2-(cinnamylidenehydrazino)-4-hydroxy-6-methylpyrimidine (Beznik et al., 1969). Additionally, the synthesis and process research involving related compounds like 4,6-dichloro-2-methylpyrimidine indicate the importance of pyrimidine derivatives in pharmaceuticals, emphasizing the role of such compounds in synthetic pathways for anticancer drugs (Guo Lei-ming, 2012).

Spectroscopic and Structural Analysis

The crystal structure and spectroscopic analysis of compounds closely related to 2-(cinnamylidenehydrazino)-4-hydroxy-6-methylpyrimidine have been extensively studied, providing insights into their chemical properties and potential applications. The crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, for example, has been characterized, offering a basis for understanding the structural aspects of similar pyrimidine derivatives (Lihua Wang, 2020). Furthermore, anharmonic vibrational and electronic spectral studies of 2-amino-4-hydroxy-6–methylpyrimidine provide a foundation for the spectroscopic characterization of similar compounds, which could be applied to the study of 2-(cinnamylidenehydrazino)-4-hydroxy-6-methylpyrimidine (M. Faizan et al., 2017).

Biological Applications

While the specific compound 2-(cinnamylidenehydrazino)-4-hydroxy-6-methylpyrimidine was not directly addressed in the available literature, studies on related pyrimidine derivatives have shown significant biological activity, suggesting potential areas of application for this compound. For example, the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrate the potential for pyrimidine derivatives in developing antimicrobial agents (A. Hossan et al., 2012). Additionally, the determination of metabolites of pirimicarb in human urine by gas chromatography-mass spectrometry, involving 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine, highlights the relevance of pyrimidine derivatives in toxicological studies and their metabolic pathways in humans (J. Hardt & J. Angerer, 1999).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes its toxicity, flammability, and any precautions that need to be taken while handling it.


Future Directions

This involves speculating on potential future research directions. It could include potential applications of the compound, or new reactions that it could be used in.


properties

IUPAC Name

4-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-11-10-13(19)17-14(16-11)18-15-9-5-8-12-6-3-2-4-7-12/h2-10H,1H3,(H2,16,17,18,19)/b8-5+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBMAISMFGGOFJ-MSNJMMSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cinnamylidenehydrazino)-4-Hydroxy-6-Methylpyrimidine

CAS RN

64792-21-8
Record name NSC81262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(CINNAMYLIDENEHYDRAZINO)-4-HYDROXY-6-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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